Antho-rwamide II
Overview
Description
Antho-rwamide II is a neuropeptide isolated from sea anemones, specifically from species such as Anthopleura elegantissima. It is known for its ability to induce contractions in the endothelial muscles of sea anemones and plays a role in neurotransmission. The compound has the chemical structure <Glu-Gly-Leu-Arg-Trp-NH2 and is part of a group of neuropeptides that include Antho-rwamide I and Antho-rfamide .
Preparation Methods
Antho-rwamide II can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Antho-rwamide II undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized under certain conditions, leading to the formation of oxindole derivatives.
Reduction: The peptide can be reduced using reducing agents such as dithiothreitol, which can break disulfide bonds if present.
Scientific Research Applications
Antho-rwamide II has several scientific research applications:
Neuroscience: It is used to study the function of neuropeptides in the nervous system of invertebrates, particularly in sea anemones.
Pharmacology: The compound is investigated for its potential as a neuromodulator or neurotransmitter in various biological systems.
Muscle Physiology: Researchers use this compound to understand the mechanisms of muscle contraction and relaxation in sea anemones
Mechanism of Action
Antho-rwamide II exerts its effects by binding to specific receptors on the surface of muscle cells, leading to the activation of intracellular signaling pathways. This binding triggers a cascade of events that result in muscle contraction. The exact molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular calcium release .
Comparison with Similar Compounds
Antho-rwamide II is similar to other neuropeptides such as Antho-rwamide I and Antho-rfamide. it is more potent in inducing muscle contractions compared to Antho-rwamide I. Unlike Antho-rfamide, which affects multiple conducting systems in sea anemones, this compound primarily acts on endodermal muscles without exciting electrical activity in known conducting systems .
Similar Compounds
- Antho-rwamide I
- Antho-rfamide
- L-3-phenyllactyl-Leu-Arg-Asn-NH2 (Antho-rnamide)
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGTSBRFZJEKO-MLCQCVOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152262 | |
Record name | Antho-rwamide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-15-7 | |
Record name | Antho-rwamide II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antho-rwamide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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